![molecular formula C20H12BrF3N2O4S B12097986 9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate](/img/structure/B12097986.png)
9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a cyano group, and a trifluoromethanesulfonate group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate typically involves multiple steps:
Formation of the Core Structure: The initial step involves the construction of the benzo[b]carbazole core. This can be achieved through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of Functional Groups: The bromine atom and the cyano group are introduced through halogenation and cyanation reactions, respectively. These steps often require specific reagents such as bromine or N-bromosuccinimide (NBS) for bromination and copper(I) cyanide for cyanation.
Trifluoromethanesulfonation: The final step involves the introduction of the trifluoromethanesulfonate group. This is typically achieved using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Cyanation: Copper(I) cyanide (CuCN) in polar solvents.
Trifluoromethanesulfonation: Trifluoromethanesulfonic anhydride (Tf2O) with a base like pyridine.
Major Products
The major products formed from these reactions include various substituted benzo[b]carbazole derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as bioactive molecules. They may exhibit properties such as enzyme inhibition, antimicrobial activity, or anticancer effects.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. They may act as lead compounds in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique structure imparts desirable properties to these materials, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism by which 9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethanesulfonate group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Bromo-8-methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
- 8-Bromo-9-methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
Uniqueness
Compared to similar compounds, 9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group. This group imparts distinct chemical properties, such as increased electrophilicity and enhanced stability, making the compound particularly useful in various synthetic and research applications.
Propiedades
Fórmula molecular |
C20H12BrF3N2O4S |
|---|---|
Peso molecular |
513.3 g/mol |
Nombre IUPAC |
(9-bromo-3-cyano-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C20H12BrF3N2O4S/c1-19(2)12-7-15(30-31(28,29)20(22,23)24)13(21)6-11(12)17(27)16-10-4-3-9(8-25)5-14(10)26-18(16)19/h3-7,26H,1-2H3 |
Clave InChI |
PPPUWSOYECRFOX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC(=C(C=C2C(=O)C3=C1NC4=C3C=CC(=C4)C#N)Br)OS(=O)(=O)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine](/img/structure/B12097903.png)
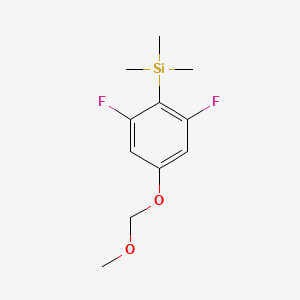
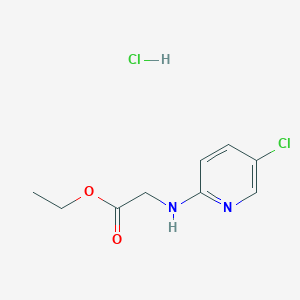


![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12097941.png)

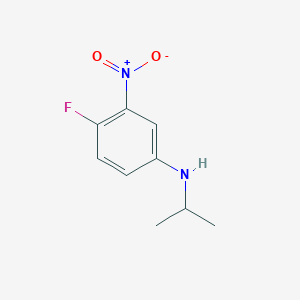

![2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid](/img/structure/B12097957.png)
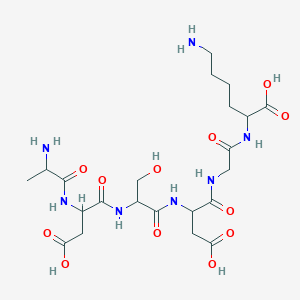

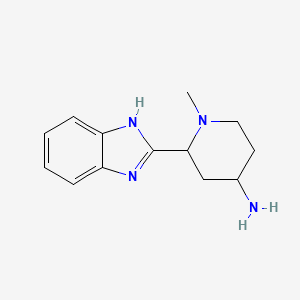
![tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B12097991.png)
